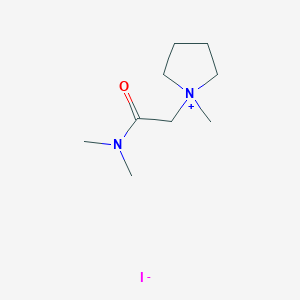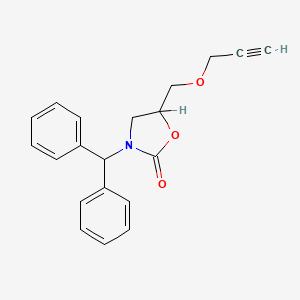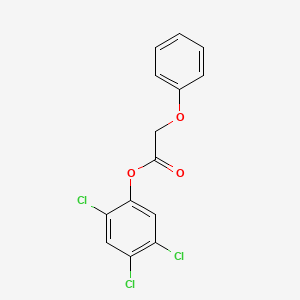
2,4,5-Trichlorophenyl phenoxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trichlorophenyl phenoxyacetate is a chemical compound known for its applications in various fields, including agriculture and industry. It is a derivative of phenoxyacetic acid and is characterized by the presence of three chlorine atoms attached to the phenyl ring. This compound is often studied for its herbicidal properties and its role in the synthesis of other chemical agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichlorophenyl phenoxyacetate typically involves the reaction of 2,4,5-trichlorophenol with phenoxyacetic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the ester linkage. Common reagents used in this synthesis include chloroacetic acid and a base such as sodium hydroxide. The reaction is usually conducted in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Temperature control and the use of catalysts can also play a significant role in enhancing the efficiency of the industrial synthesis.
化学反应分析
Types of Reactions: 2,4,5-Trichlorophenyl phenoxyacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenoxyacetates.
科学研究应用
2,4,5-Trichlorophenyl phenoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and herbicides.
Biology: The compound is studied for its effects on plant growth and development, particularly its herbicidal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry: It is used in the production of herbicides and other agrochemicals, contributing to pest control and crop management.
作用机制
The mechanism of action of 2,4,5-Trichlorophenyl phenoxyacetate involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventually the death of the plant. The compound disrupts normal cellular processes by binding to auxin receptors, triggering a cascade of events that result in the overproduction of ethylene and abscisic acid, leading to plant senescence and death.
相似化合物的比较
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.
4-Chlorophenoxyacetic acid: A less chlorinated derivative with similar applications but lower toxicity.
2-Methyl-4-chlorophenoxyacetic acid: Used as a herbicide and plant growth regulator.
Uniqueness: 2,4,5-Trichlorophenyl phenoxyacetate is unique due to its high chlorination, which enhances its herbicidal potency but also increases its toxicity. This makes it more effective in certain applications but also raises environmental and health concerns.
属性
CAS 编号 |
17859-53-9 |
|---|---|
分子式 |
C14H9Cl3O3 |
分子量 |
331.6 g/mol |
IUPAC 名称 |
(2,4,5-trichlorophenyl) 2-phenoxyacetate |
InChI |
InChI=1S/C14H9Cl3O3/c15-10-6-12(17)13(7-11(10)16)20-14(18)8-19-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI 键 |
JNTRIYGIZHNYBS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


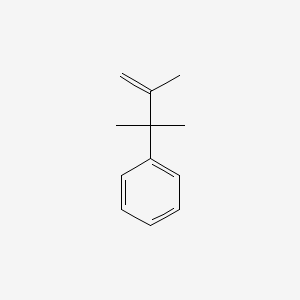
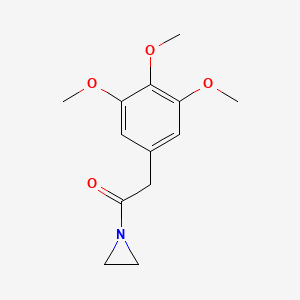

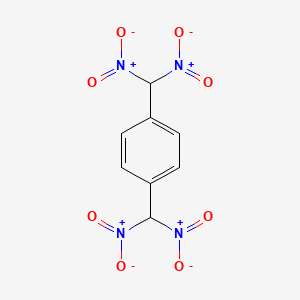
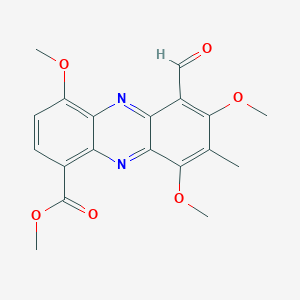
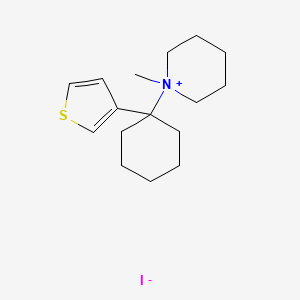
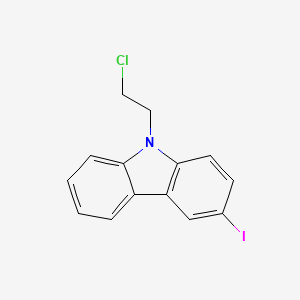
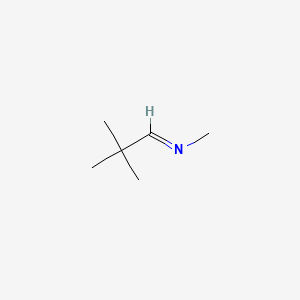
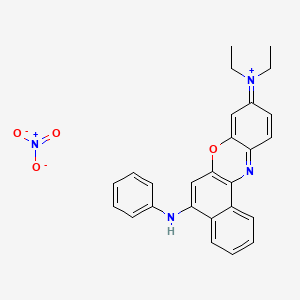
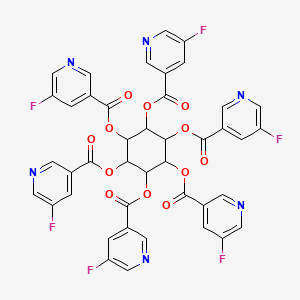
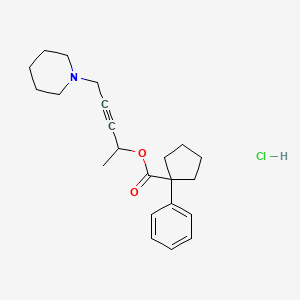
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
